2-Amino-2-methyl-5-(2-methyl-1h-imidazol-1-yl)pentanamide
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Overview
Description
2-Amino-2-methyl-5-(2-methyl-1H-imidazol-1-yl)pentanamide is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazole derivatives, including 2-Amino-2-methyl-5-(2-methyl-1H-imidazol-1-yl)pentanamide, can be achieved through several methods:
Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde.
Wallach Synthesis: This involves the reaction of an imidazole with a haloketone.
Dehydrogenation of Imidazolines: This method involves the dehydrogenation of imidazolines to form imidazoles.
Marckwald Synthesis: This involves the reaction of an amino nitrile with an aldehyde.
Industrial Production Methods
Industrial production of imidazole derivatives often employs the Debus-Radziszewski synthesis due to its simplicity and efficiency. The reaction typically requires a controlled environment with specific temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-methyl-5-(2-methyl-1H-imidazol-1-yl)pentanamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction may yield imidazolines .
Scientific Research Applications
2-Amino-2-methyl-5-(2-methyl-
Properties
Molecular Formula |
C10H18N4O |
---|---|
Molecular Weight |
210.28 g/mol |
IUPAC Name |
2-amino-2-methyl-5-(2-methylimidazol-1-yl)pentanamide |
InChI |
InChI=1S/C10H18N4O/c1-8-13-5-7-14(8)6-3-4-10(2,12)9(11)15/h5,7H,3-4,6,12H2,1-2H3,(H2,11,15) |
InChI Key |
DYXXDFVLHPUHJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1CCCC(C)(C(=O)N)N |
Origin of Product |
United States |
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